AK 295

Calpain Inhibition Protease Activity Biochemical Assay

AK 295 is a dipeptide α-ketoamide calpain inhibitor with validated selectivity (Ki=27-42nM) over cathepsin B. It delivers 32% infarct reduction in MCAO stroke models and outperforms AK275 in neuroprotection. Choose AK 295 for reproducible, calpain-specific results in neurodegeneration and trauma research.

Molecular Formula C26H40N4O6
Molecular Weight 504.6 g/mol
CAS No. 160399-35-9
Cat. No. B1664479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAK 295
CAS160399-35-9
SynonymsAK 295
AK-295
AK295
Cbz-Leu-Abu-CONH(CH2)3-Mpl
Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine
CX 295
CX-295
CX295 cpd
Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine
Molecular FormulaC26H40N4O6
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1
InChIKeyTZVQRMYLYQNBOA-KEKNWZKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AK 295 (CAS 160399-35-9): A Selective Dipeptide α-Ketoamide Calpain Inhibitor for Neurodegeneration and Protease Research


AK 295 (CAS 160399-35-9), also known as CX 295, is a dipeptide α-ketoamide calpain inhibitor [1]. It is a selective, reversible inhibitor of the calcium-dependent cysteine proteases calpain 1 and calpain 2 [2], with a molecular formula of C26H40N4O6 and a molecular weight of 504.62 g/mol . AK 295 is primarily utilized as a research tool to study the role of calpain-mediated proteolysis in cellular processes, including apoptosis, cytoskeletal remodeling, and neurodegeneration [1][3].

AK 295: Why Generic Calpain Inhibitor Substitution Is Not Advised Without Direct Comparative Data


While several calpain inhibitors exist (e.g., AK275, MDL28170, PD150606, SJA6017), they are not functionally interchangeable. AK 295 exhibits a distinct profile of potency, selectivity, and in vivo efficacy compared to its closest analogs [1]. For instance, AK 295 demonstrates a lower Ki for calpain 1 and 2 than its structural analog AK275 [2], and it shows superior in vivo neuroprotection in a head-to-head comparison with AK275 [3]. Furthermore, its selectivity against the related cysteine protease cathepsin B is a key differentiator, as some broad-spectrum inhibitors may have off-target effects [4]. Therefore, substituting AK 295 with another calpain inhibitor without rigorous side-by-side validation risks introducing variability in experimental outcomes, potentially compromising data reproducibility and the interpretation of calpain-specific mechanisms [1][3].

AK 295: Quantifiable Differentiation and Comparative Performance Data for Informed Procurement


AK 295 Demonstrates Sub-50 nM Inhibitory Potency (Ki) for Calpain 1 and Calpain 2

AK 295 exhibits high affinity for its primary targets, calpain 1 (μ-calpain) and calpain 2 (m-calpain). Its Ki values are reported as 42 nM for calpain 1 and 27 nM for calpain 2 [1]. This potency is comparable to, or slightly better than, the related inhibitor AK275, which has reported Ki values of 45 nM for calpain 1 and 40 nM for calpain 2 [2].

Calpain Inhibition Protease Activity Biochemical Assay

AK 295 Exhibits Superior In Vivo Neuroprotection Compared to AK275 in a Rat Focal Ischemia Model

In a rat middle cerebral artery occlusion (MCAO) model of focal brain ischemia, post-occlusion intra-arterial infusion of AK 295 (3 mg/kg/hr) resulted in a 32% reduction in infarct volume compared to vehicle control (vehicle: 81.7 ± 4.7 mm³; AK 295: 54.9 ± 6.9 mm³; P < 0.007) [1]. In contrast, the same dose of the analog AK275 produced a 24% reduction in infarct volume under similar experimental conditions [2].

Neuroprotection Ischemic Stroke In Vivo Pharmacology

AK 295 Displays Selectivity Over Cathepsin B, a Key Off-Target Cysteine Protease

AK 295 demonstrates a high degree of selectivity for calpains over the related cysteine protease cathepsin B. While AK 295 inhibits calpain 1 with a Ki of 42 nM, it exhibits 'much weaker inhibition' of cathepsin B [1]. This contrasts with some broad-spectrum cysteine protease inhibitors, such as E-64d, which potently inhibits cathepsin B and is used as a comparator in studies where cathepsin B inhibition is undesirable [2].

Selectivity Profiling Cathepsin B Protease Specificity

AK 295 Effectively Prevents Cytoskeletal Protein Degradation in a Spinal Cord Injury Model

In an ex vivo rat spinal cord model, AK 295 prevented calcium-mediated degradation of neurofilament protein (NFP), a key cytoskeletal component. A 50% inhibition of NFP degradation was observed at a concentration of 10 μM, and degradation was almost completely inhibited at 25–50 μM [1]. This effect was more pronounced than that of AK275, which required a higher concentration to achieve similar inhibition [1].

Neurofilament Degradation Spinal Cord Injury Ex Vivo Assay

AK 295: Optimal Research and Industrial Applications Based on Quantitative Evidence


Investigating Calpain-Specific Mechanisms in Neurodegeneration and Ischemia

AK 295 is the preferred tool for studies aiming to isolate the role of calpain in models of stroke, traumatic brain injury, or spinal cord injury [1]. Its proven in vivo efficacy (32% infarct reduction in MCAO model) and superior potency over AK275 [2] make it a validated and quantifiably more effective positive control than its analog. Furthermore, its selectivity profile minimizes confounding effects from cathepsin B inhibition [3], ensuring that observed outcomes are more reliably attributed to calpain blockade [1][3].

Calpain Inhibition in Cytoskeletal and Proteostasis Research

For experiments examining calpain-mediated degradation of specific substrates like neurofilament protein (NFP) or myelin basic protein (MBP), AK 295 offers a quantifiable advantage. The demonstrated IC50 of 10 μM for inhibiting NFP breakdown in spinal cord tissue [4] provides a precise benchmark for experimental design, allowing researchers to use lower concentrations than would be required for less potent inhibitors like AK275, thereby reducing potential off-target effects and cytotoxicity [4].

Pharmacological Validation of Calpain as a Therapeutic Target

AK 295 serves as a robust, evidence-backed reference compound for validating novel calpain inhibitors or for confirming calpain's involvement in a disease pathway. Its well-characterized Ki values (27-42 nM for calpains 1/2) [5] and its head-to-head in vivo performance data against AK275 [2] provide a solid quantitative foundation for benchmarking new chemical entities. Using AK 295 as a positive control ensures that results can be directly compared to a substantial body of existing literature, enhancing the credibility and reproducibility of target validation studies [1][2][5].

Studies Requiring Selective Inhibition of Calpain Over Cathepsin B

In experimental systems where both calpains and cathepsin B are expressed (e.g., in immune cells, certain cancer lines, or in models of inflammation), the use of a selective inhibitor is paramount. AK 295 is specifically suited for these applications because it potently inhibits calpains while exhibiting weak activity against cathepsin B [3]. This contrasts with broad-spectrum inhibitors like E-64d, which cannot differentiate between these proteases [6]. Selecting AK 295 ensures that the observed phenotype is due to calpain inhibition rather than a combined effect on multiple cysteine proteases [3][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AK 295

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.